molecular formula C10H9F3N2O2 B8206580 1-Methyl-5-(trifluoromethyl)-benzimidazole-2-carbaldehyde Hydrate

1-Methyl-5-(trifluoromethyl)-benzimidazole-2-carbaldehyde Hydrate

Cat. No.: B8206580
M. Wt: 246.19 g/mol
InChI Key: OQANRHLIVBZTJB-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)-benzimidazole-2-carbaldehyde Hydrate is a chemical compound with the molecular formula C10H7F3N2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of the trifluoromethyl group and the carbaldehyde functional group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde typically involves the reaction of 1-methylbenzimidazole with trifluoromethylating agents under controlled conditions. One common method includes the use of methyl hydrazine hydrochloride and subsequent lithiation followed by trapping with electrophiles . The reaction conditions often require precise temperature control and the use of solvents like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and avoid precipitation issues .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-carboxylic acid.

    Reduction: Formation of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-methanol.

    Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenzimidazole: Lacks the trifluoromethyl and aldehyde groups, making it less reactive.

    5-Trifluoromethylbenzimidazole: Lacks the methyl and aldehyde groups, affecting its chemical properties.

    2-Carbaldehydebenzimidazole: Lacks the methyl and trifluoromethyl groups, altering its reactivity.

Uniqueness

1-Methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde is unique due to the combination of the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)benzimidazole-2-carbaldehyde;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O.H2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16;/h2-5H,1H3;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQANRHLIVBZTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1C=O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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